An In-depth Technical Guide to 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is a bifunctional organic molecule of significant interest in contemporary drug discovery and development. Its structure incorporates a stable boronic acid pinacol ester and a primary alcohol, connected by a phenoxyethyl linker. This unique combination of functionalities makes it a valuable building block, particularly in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and discusses its applications in medicinal chemistry, with a focus on its role as a versatile linker.
Chemical and Physical Properties
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 741699-47-8 | [1] |
| Molecular Formula | C₁₄H₂₁BO₄ | [1][2] |
| Molecular Weight | 264.13 g/mol | [1][2] |
| IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol | [1] |
| Predicted Density | 1.09 ± 0.1 g/cm³ | [2] |
| Predicted Boiling Point | 391.2 ± 22.0 °C | |
| Predicted pKa | 14.22 ± 0.10 |
Safety Information: This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this chemical.
Synthesis
A plausible and efficient method for the synthesis of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is the Williamson ether synthesis.[3][4][5][6][7] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide. In this case, the phenoxide is generated from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which then reacts with a suitable two-carbon electrophile bearing a protected or unprotected hydroxyl group.
Proposed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 eq)[8][9]
-
2-Bromoethanol (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely pulverized (2.0 eq)[3]
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)[7]
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and finely pulverized potassium carbonate.
-
Add anhydrous acetone or DMF to the flask to dissolve the starting materials.
-
To the stirring mixture, add 2-bromoethanol dropwise at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be employed) for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol.
Logical Workflow for Williamson Ether Synthesis:
Applications in Drug Development
The primary utility of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol in drug development stems from its bifunctional nature, which allows for its incorporation as a versatile linker in more complex molecules.
Role as a PROTAC Linker
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[10][11][12][13] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting the efficiency and selectivity of protein degradation.[10][13]
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is an ideal building block for the synthesis of PROTAC linkers. The primary alcohol can be readily converted to other functional groups, such as an azide or an alkyne for "click chemistry" ligation, or to a halide for further nucleophilic substitution.[14][15] The boronic ester provides a handle for Suzuki-Miyaura cross-coupling reactions, enabling the attachment of aryl or heteroaryl moieties that can serve as part of the linker or as a component of the target protein or E3 ligase ligand.[16]
Signaling Pathway of PROTAC Action:
Use in Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronate ester group is a key functional moiety for the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples the boronic ester with an organic halide or triflate.
The presence of the boronic ester in 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol allows for its facile coupling with a wide range of aryl and heteroaryl halides, providing access to a diverse array of biaryl structures. These structures are common motifs in many biologically active compounds.
Conclusion
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is a valuable and versatile building block for medicinal chemistry and drug development. Its straightforward synthesis via the Williamson ether reaction and the presence of two orthogonal functional groups—a primary alcohol and a boronic ester—provide chemists with a powerful tool for the construction of complex molecules. Its application in the synthesis of PROTAC linkers highlights its importance in the development of next-generation therapeutics aimed at targeted protein degradation. As the field of targeted therapeutics continues to expand, the utility of such well-designed chemical building blocks will undoubtedly increase.
References
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